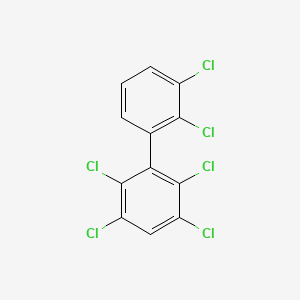

2,2',3,3',5,6-Hexachlorobiphenyl

Descripción general

Descripción

2,2’,3,3’,5,6-Hexachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs), which are synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . These compounds were widely used in industrial applications until they were banned in the 1970s due to their harmful health effects and persistence in the environment .

Métodos De Preparación

2,2’,3,3’,5,6-Hexachlorobiphenyl can be synthesized through various methods, including the Ullmann reaction, which involves the coupling of chlorinated benzene derivatives over copper powder at high temperatures . Industrial production methods typically involve the chlorination of biphenyl in the presence of a catalyst .

Análisis De Reacciones Químicas

2,2’,3,3’,5,6-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of polychlorinated dibenzofurans.

Reduction: This reaction can result in the removal of chlorine atoms, forming less chlorinated biphenyls.

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Historical Applications

Historically, 2,2',3,3',5,6-Hexachlorobiphenyl was primarily used in:

- Electrical Equipment : Utilized as a dielectric fluid in transformers and capacitors due to its excellent insulating properties.

- Hydraulic Fluids : Employed in hydraulic systems for its stability and non-flammability.

- Plasticizers : Incorporated in synthetic resins and plastics to enhance flexibility.

- Surface Coatings : Used in paints and inks for improved durability and resistance to weathering.

These applications were prevalent until the widespread ban on PCBs in the late 1970s due to growing concerns about their environmental impact and toxicity to human health .

Current Research Applications

Despite the ban on new production and use of PCBs, research continues to investigate the effects and potential applications of this compound in various scientific fields:

Environmental Monitoring

Research has focused on the persistence and bioaccumulation of PCBs in ecosystems. Studies have shown that these compounds can accumulate in the food chain, leading to higher concentrations in top predators. Monitoring programs assess PCB levels in water bodies and sediments to evaluate environmental health .

Toxicological Studies

Toxicological research investigates the health effects of exposure to PCBs. For instance:

- Neurodevelopmental Impact : Animal studies have demonstrated that exposure to multiple-ortho substituted PCBs can lead to adverse neurodevelopmental outcomes .

- Metabolic Disorders : Research indicates that long-term exposure may be linked to metabolic disorders such as obesity and diabetes .

Analytical Chemistry

Analytical methods have been developed for detecting and quantifying PCBs in environmental samples. For example:

- Gas Chromatography-Mass Spectrometry (GC-MS) techniques are employed for accurate PCB analysis in complex matrices such as soil and biological tissues .

Case Studies

Several case studies illustrate the ongoing relevance of this compound:

- Case Study on Environmental Persistence :

- Toxicity Assessment in Aquatic Organisms :

- Human Health Impact Studies :

Mecanismo De Acción

2,2’,3,3’,5,6-Hexachlorobiphenyl exerts its effects by activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . It mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation . It likely plays an important role in the development and maturation of many tissues .

Comparación Con Compuestos Similares

2,2’,3,3’,5,6-Hexachlorobiphenyl is similar to other polychlorinated biphenyls, such as:

- 2,2’,3,3’,5,5’-Hexachlorobiphenyl

- 2,2’,3,3’,4,4’-Hexachlorobiphenyl

- 2,2’,3,3’,6,6’-Hexachlorobiphenyl

What sets 2,2’,3,3’,5,6-Hexachlorobiphenyl apart is its specific chlorine substitution pattern, which affects its chemical reactivity and biological activity .

Actividad Biológica

2,2',3,3',5,6-Hexachlorobiphenyl (PCB 134) is a member of the polychlorinated biphenyl (PCB) family, which consists of synthetic organic compounds known for their environmental persistence and potential health risks. This compound's unique chlorine substitution pattern influences its biological activity, particularly its interactions with cellular systems and its implications for human health.

Target of Action

PCB 134 primarily targets the circadian clock , specifically the PER1 gene , which plays a crucial role in regulating physiological processes. Disruption of circadian rhythms by PCB 134 can lead to various health issues, including metabolic disorders and neurodevelopmental problems.

Biochemical Pathways

The compound is known to interact with cytochrome P450 enzymes, particularly CYP2B6. These enzymes are vital for the metabolic activation of PCBs and influence their toxicological profiles. PCB 134 can disrupt cell signaling pathways and alter gene expression, leading to significant cellular effects.

PCB 134 exhibits lipophilicity, allowing it to accumulate in fatty tissues. Its interactions with various enzymes and proteins are critical for understanding its biochemical properties. The compound has been shown to affect cellular metabolism and influence the activity of nuclear receptors such as the estrogen receptor (ER) and pregnane X receptor (PXR) .

Cellular Effects

Impact on Cells

Research indicates that PCB 134 disrupts normal cellular functions by altering signaling pathways and gene expression. It has been linked to neurodevelopmental disorders due to its effects on dopaminergic cells in culture . The compound's ability to induce oxidative stress further complicates its biological activity, suggesting potential carcinogenic properties.

Case Studies

-

Neurodevelopmental Impact

A study demonstrated that developmental exposure to PCBs, including PCB 134, resulted in adverse neurodevelopmental outcomes in laboratory animals. These findings highlight the potential risks associated with exposure during critical developmental windows . -

Atropselective Metabolism

Research on the metabolism of PCB 134 revealed interindividual differences in how human liver microsomes oxidize this compound. The formation of hydroxylated metabolites was shown to be atropselective, suggesting that different isomers may have varying neurotoxic effects .

Data Tables

| Aspect | Details |

|---|---|

| Chemical Structure | This compound (PCB 134) |

| Molecular Weight | 360.83 g/mol |

| Lipophilicity | High; accumulates in fatty tissues |

| Primary Metabolic Pathway | Cytochrome P450-mediated oxidation |

| Major Targets | Circadian clock (PER1), nuclear receptors (ER, PXR) |

| Associated Disorders | Neurodevelopmental disorders, potential carcinogenicity |

Pharmacokinetics

PCB 134's pharmacokinetics are characterized by its lipophilic nature, leading to significant bioaccumulation in organisms. This accumulation poses risks for both ecological and human health through food chain transfer and environmental persistence.

Propiedades

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-3-1-2-5(10(6)16)9-11(17)7(14)4-8(15)12(9)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWLHPJFOKUPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074173 | |

| Record name | 2,2',3,3',5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52704-70-8 | |

| Record name | PCB 134 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052704708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5,6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V584EA6T0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.